molecular formula C18H13ClN4O5S B11205950 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide

Cat. No.: B11205950
M. Wt: 432.8 g/mol
InChI Key: UFMLYOFAFGDVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves several steps. While I don’t have the exact procedure, it typically starts with the condensation of 4-chlorophenylhydrazine with 2-nitrobenzaldehyde to form the pyrazole ring. Subsequent reactions lead to the final product.

Reaction Conditions:: The specific reaction conditions may vary, but they often include suitable solvents, catalysts, and temperature control.

Industrial Production:: Pyraclostrobin is industrially produced through large-scale synthesis. Manufacturers optimize the process for efficiency and yield.

Chemical Reactions Analysis

Reactions:: Pyraclostrobin can undergo various reactions, including oxidation , reduction , and substitution . These transformations modify its structure and properties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like can convert pyraclostrobin.

    Reduction: Reducing agents like can reduce the nitro group.

    Substitution: Halogenation reactions using or can replace functional groups.

Major Products:: The major products depend on the specific reaction. For example, reduction of the nitro group yields an amino compound.

Scientific Research Applications

Chemistry:: Researchers study pyraclostrobin’s reactivity, stability, and interactions with other molecules.

Biology:: In agriculture, it protects crops (e.g., strawberries, raspberries, and pistachios) from fungal pathogens like Botrytis cinerea and Alternaria alternata .

Medicine:: While not directly used in medicine, understanding its mode of action informs drug development.

Industry:: Pyraclostrobin contributes to sustainable crop production and food security.

Mechanism of Action

Targets:: It inhibits the mitochondrial cytochrome-bc1 complex , disrupting fungal respiration.

Pathways:: By interfering with electron transport, it disrupts ATP synthesis, leading to fungal cell death.

Comparison with Similar Compounds

Pyraclostrobin’s uniqueness lies in its strobilurin class. Similar compounds include other QoIs like azoxystrobin and trifloxystrobin .

Properties

Molecular Formula

C18H13ClN4O5S

Molecular Weight

432.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide

InChI

InChI=1S/C18H13ClN4O5S/c19-11-4-3-5-12(8-11)22-17(14-9-29(27,28)10-15(14)21-22)20-18(24)13-6-1-2-7-16(13)23(25)26/h1-8H,9-10H2,(H,20,24)

InChI Key

UFMLYOFAFGDVAO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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